molecular formula C10H14N2O2S B113279 3-(Pyrrolidin-1-ylsulfonyl)aniline CAS No. 91619-38-4

3-(Pyrrolidin-1-ylsulfonyl)aniline

Cat. No. B113279
CAS RN: 91619-38-4
M. Wt: 226.3 g/mol
InChI Key: PNMVTNBCFFLBNV-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-1-ylsulfonyl)aniline” is a chemical compound with the molecular formula C10H14N2O2S . It has an average mass of 226.295 Da and a mono-isotopic mass of 226.077591 Da . The compound is also known by other names such as “3-(Pyrrolidine-1-sulfonyl)-phenylamine” and "Aniline, 3-(pyrrolidine-1-sulfonyl)-" .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Pyrrolidin-1-ylsulfonyl)aniline”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive in a green solvent .


Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidin-1-ylsulfonyl)aniline” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The pyrrolidine ring in “3-(Pyrrolidin-1-ylsulfonyl)aniline” and its derivatives can undergo various chemical reactions. These reactions often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyrrolidin-1-ylsulfonyl)aniline” include a density of 1.3±0.1 g/cm3, a boiling point of 422.0±47.0 °C at 760 mmHg, and a flash point of 209.0±29.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Crystal Structure and Theoretical Studies

  • The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), a compound related to 3-(pyrrolidin-1-ylsulfonyl)aniline, demonstrates a coplanar arrangement between the pyrrolidine and benzene rings. This structure is significant in the study of molecular interactions and crystal packing, as analyzed through Hirshfeld surface and density functional theory (DFT) calculations (Krishnan et al., 2021).

Electrochemical Polymerization

  • A study on the electrochemical polymerization of aniline in a protic ionic liquid, which is related to the research on 3-(pyrrolidin-1-ylsulfonyl)aniline, shows the feasibility of facile electropolymerization leading to high-quality polyaniline with high electrode specific capacitance. This research is crucial for advancing the use of ionic liquid media in polymerization processes (Shen & Huang, 2018).

Synthesis and Biological Study

  • The synthesis of novel compounds involving 3-(pyrrolidin-1-ylsulfonyl)aniline and their metal complexes shows higher antimicrobial activity compared to their metal complexes. This finding is significant for developing new antimicrobial agents (Patel, Patel, & Patel, 2011).

Comparative Study of Polymerization

  • Research comparing the polymerization of aniline and pyrrole, which relates to 3-(pyrrolidin-1-ylsulfonyl)aniline, provides insights into the similarities and differences in their oxidation processes. This study is essential for understanding the conductive properties of polymers like polyaniline and polypyrrole (Blinova et al., 2007).

Bonding of Organic Molecules to Surfaces

  • A study on the adsorption of related compounds such as pyrrole and aniline on silicon surfaces provides insights into the bonding characteristics of nitrogen-containing organic molecules. This research is pivotal for applications in material science and surface chemistry (Cao et al., 2001).

Safety And Hazards

“3-(Pyrrolidin-1-ylsulfonyl)aniline” is noted as an irritant . It’s important to handle this compound with care, using personal protective equipment as required, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The pyrrolidine ring, a key component of “3-(Pyrrolidin-1-ylsulfonyl)aniline”, is a versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMVTNBCFFLBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383415
Record name 3-(Pyrrolidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-ylsulfonyl)aniline

CAS RN

91619-38-4
Record name 3-(Pyrrolidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrrolidin-1-ylsulphonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SCC Lucas, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
Most bromodomain inhibitors mimic the interactions of the natural acetylated lysine (KAc) histone substrate through key interactions with conserved asparagine and tyrosine residues …
Number of citations: 13 pubs.acs.org

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